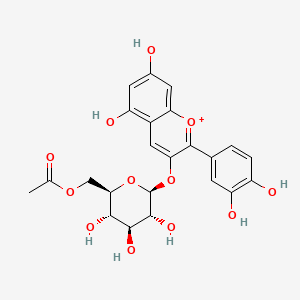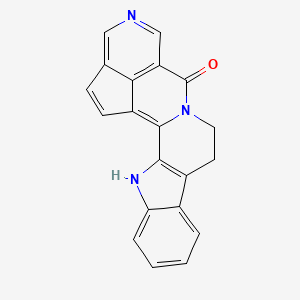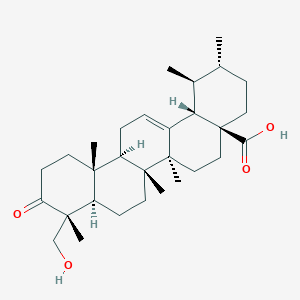
3-Oxo-23-hydroxyurs-12-en-28-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxo-23-hydroxyurs-12-en-28-oic acid is a pentacyclic triterpenoid that is urs-12-ene substituted by an oxo group at position 3, a carboxy group at position 28 and a hydroxy group at position 23. It has been isolated from Juglans sinensis. It has a role as a plant metabolite. It is a pentacyclic triterpenoid, a cyclic terpene ketone and a monocarboxylic acid. It derives from a hydride of an ursane.
Aplicaciones Científicas De Investigación
Biotransformation and Antimicrobial Activity
Biotransformation of 3-oxo-oleanolic acid : In a study, 3-oxo-oleanolic acid was biotransformed by the fungus Absidia glauca, resulting in novel hydroxylated metabolites. These compounds have potential applications in producing new derivatives with varied biological activities (Guo, Zhao, & Fang, 2010).
Antimicrobial activity against oral pathogens : Another research focused on the biotransformation of oleanolic acid derivatives using Mucor rouxii. The study evaluated their antimicrobial activity against oral pathogens, highlighting the potential of these compounds in treating dental diseases such as gingivitis and periodontitis (Capel et al., 2011).
Antioxidant and Anti-inflammatory Properties
Microbial transformation and anti-HCV activity : Microbial transformation of asiatic acid by the endophytic fungus Pestalotiopsis microspora yielded several metabolites. These compounds were evaluated for their anti-HCV (Hepatitis C virus) activity, indicating the potential of 3-oxo-23-hydroxyurs-12-en-28-oic acid derivatives in antiviral therapies (Gao et al., 2017).
Nitric oxide production inhibition : The biotransformation of ursolic acid by Bacillus megaterium resulted in metabolites with significant nitric oxide (NO) production inhibitory activity in lipopolysaccharide-stimulated RAW 264.7 cells. This suggests the anti-inflammatory potential of these compounds (Zhang et al., 2017).
Applications in Organic Synthesis and Material Science
Biotechnological production of carboxylic acids : The biotechnological preparation of oxo- and hydroxycarboxylic acids, including derivatives similar to 3-oxo-23-hydroxyurs-12-en-28-oic acid, offers "green" alternatives for organic synthesis. These acids serve as building blocks for creating various chemical compounds, showcasing the versatility of these substances in organic chemistry (Aurich et al., 2012).
Molecular structure studies : Research on the molecular structure of 3-oxo-urs-12-en-28-oic acid anhydride contributes to a deeper understanding of such compounds, which is essential for their application in material science and drug design (Medvedeva et al., 2015).
Propiedades
Nombre del producto |
3-Oxo-23-hydroxyurs-12-en-28-oic acid |
|---|---|
Fórmula molecular |
C30H46O4 |
Peso molecular |
470.7 g/mol |
Nombre IUPAC |
(1S,2R,4aS,6aR,6aS,6bR,8aR,9R,12aR,14bS)-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-18-9-14-30(25(33)34)16-15-28(5)20(24(30)19(18)2)7-8-22-26(3)12-11-23(32)27(4,17-31)21(26)10-13-29(22,28)6/h7,18-19,21-22,24,31H,8-17H2,1-6H3,(H,33,34)/t18-,19+,21-,22-,24+,26+,27+,28-,29-,30+/m1/s1 |
Clave InChI |
RWFVBIQKMCLKMM-CARKBDGISA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)[C@@]5(C)CO)C)C)[C@@H]2[C@H]1C)C)C(=O)O |
SMILES canónico |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)CO)C)C)C2C1C)C)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



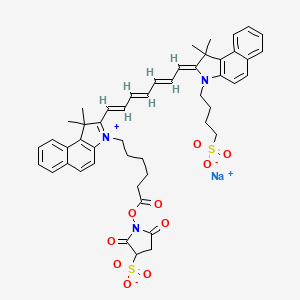
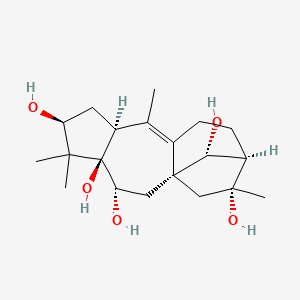



![3-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propylcarbamoyl}-acrylic acid](/img/structure/B1255132.png)
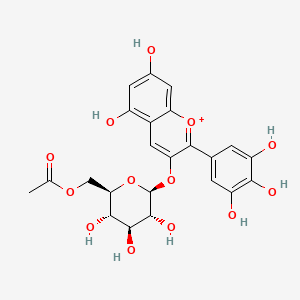
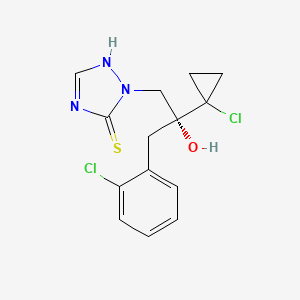
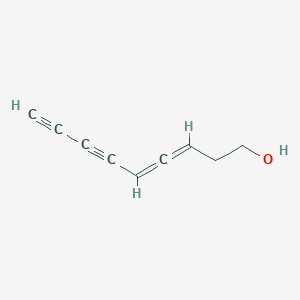

![(2S,3S,5Z,8S)-3-chloro-2-[(E)-pent-2-en-4-ynyl]-8-[(E)-prop-1-enyl]-3,4,7,8-tetrahydro-2H-oxocine](/img/structure/B1255140.png)
